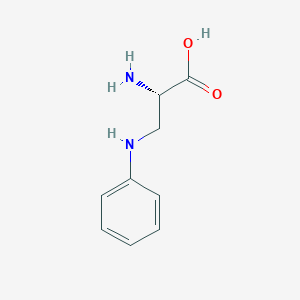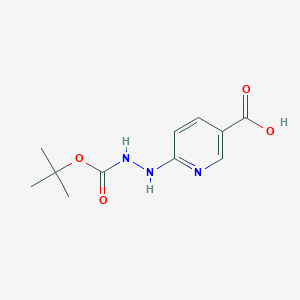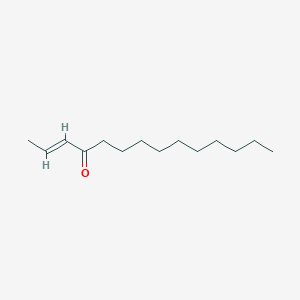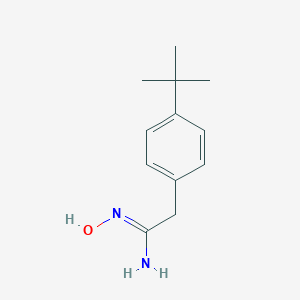
2-(4-Tert-butylphenyl)-N/'-hydroxyethanimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is an organic compound that belongs to the class of hydroxyamidine derivatives This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to an ethanimidamide moiety with a hydroxy group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide typically involves the reaction of 4-tert-butylbenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction proceeds through the formation of an oxime intermediate, which is subsequently converted to the hydroxyamidine derivative under acidic conditions.
-
Step 1: Formation of Oxime Intermediate
Reactants: 4-tert-butylbenzaldehyde, hydroxylamine hydrochloride
Conditions: Aqueous ethanol, sodium carbonate
Reaction: [ \text{4-tert-butylbenzaldehyde} + \text{hydroxylamine hydrochloride} \rightarrow \text{4-tert-butylbenzaldoxime} ]
-
Step 2: Conversion to Hydroxyamidine
Reactants: 4-tert-butylbenzaldoxime, acetic acid
Conditions: Reflux
Reaction: [ \text{4-tert-butylbenzaldoxime} + \text{acetic acid} \rightarrow \text{2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide} ]
Industrial Production Methods
Industrial production of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oxo derivatives.
Reduction: The imidamide moiety can be reduced to form amine derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Bromine, nitric acid
Major Products
Oxidation: Oxo derivatives
Reduction: Amine derivatives
Substitution: Brominated or nitrated phenyl derivatives
Wissenschaftliche Forschungsanwendungen
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of 2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide involves its interaction with specific molecular targets and pathways. The hydroxyamidine moiety can form hydrogen bonds with biological macromolecules, influencing their function. The tert-butyl group provides steric hindrance, affecting the compound’s binding affinity and selectivity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-tert-Butylbenzaldehyde
- 4-tert-Butylbenzaldoxime
- 2-(4-tert-Butylphenyl)ethanol
Uniqueness
2-(4-Tert-butylphenyl)-N’-hydroxyethanimidamide is unique due to the presence of both the hydroxyamidine moiety and the tert-butyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
158872-88-9 |
|---|---|
Molekularformel |
C12H18N2O |
Molekulargewicht |
206.28 g/mol |
IUPAC-Name |
2-(4-tert-butylphenyl)-N'-hydroxyethanimidamide |
InChI |
InChI=1S/C12H18N2O/c1-12(2,3)10-6-4-9(5-7-10)8-11(13)14-15/h4-7,15H,8H2,1-3H3,(H2,13,14) |
InChI-Schlüssel |
UTUXEGSNRBUZIV-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
Isomerische SMILES |
CC(C)(C)C1=CC=C(C=C1)C/C(=N/O)/N |
Kanonische SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(=NO)N |
Synonyme |
BENZENEETHANIMIDAMIDE,4-(1,1-DIMETHYLETHYL)-N-HYDROXY- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Chloro-2-p-tolylimidazo[1,2-a]pyrimidine](/img/structure/B136624.png)
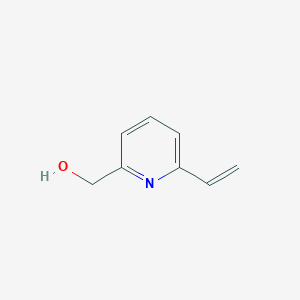
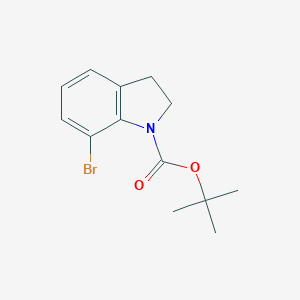

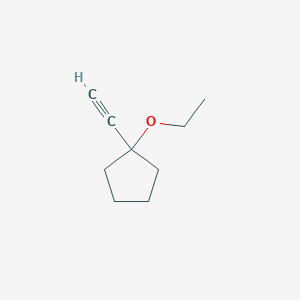
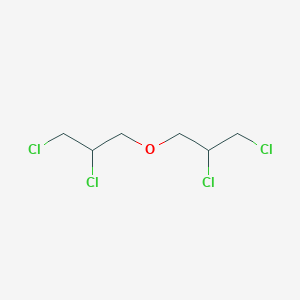



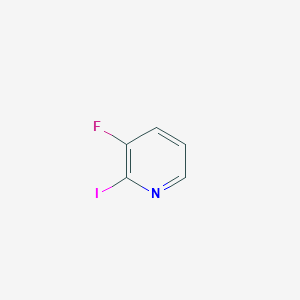
![(8R,9S,10R,13S,14S,17S)-17-acetyl-15-hydroxy-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B136647.png)
